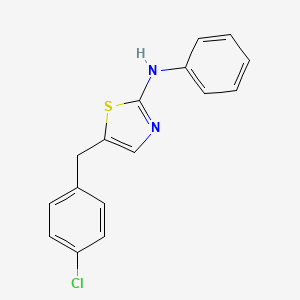![molecular formula C21H21N3O4 B5228036 N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in medical research. This compound is commonly referred to as EN-7 and has been identified as a promising candidate for the development of new drugs for various diseases.
作用機序
The mechanism of action of EN-7 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. EN-7 has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, EN-7 has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EN-7 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose tolerance and insulin sensitivity. Additionally, EN-7 has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of EN-7 for lab experiments is its potential for use in the development of new drugs for various diseases. EN-7 has been shown to have a wide range of biological activities, making it a promising candidate for drug development. However, one limitation of EN-7 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on EN-7, including the development of new drugs for cancer, diabetes, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of EN-7 and its potential use in the treatment of various diseases. Other future directions for research on EN-7 could include the development of new synthesis methods and the optimization of its properties for use in lab experiments.
合成法
The synthesis of EN-7 involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-naphthalenol to form 2-(4-ethoxyphenyl)naphthalen-1-ol. This intermediate is then reacted with acetyl chloride to form 2-(4-ethoxyphenyl)naphthalen-1-yl acetate, which is subsequently treated with hydrazine hydrate to produce EN-7.
科学的研究の応用
EN-7 has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, EN-7 has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs. In diabetes research, EN-7 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential use in the treatment of diabetes. Additionally, EN-7 has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-27-18-11-8-17(9-12-18)22-21(26)24-23-20(25)14-28-19-10-7-15-5-3-4-6-16(15)13-19/h3-13H,2,14H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHEJJJYKNRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)

![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)


![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)